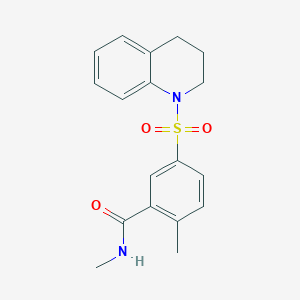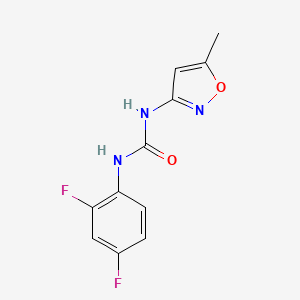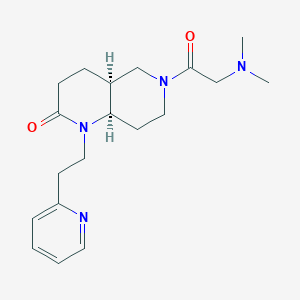
5-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N,2-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N,2-dimethylbenzamide, also known as QNZ, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2003 by researchers at the University of California, San Diego, and has since been extensively studied for its potential therapeutic applications. QNZ has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
作用機序
5-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N,2-dimethylbenzamide is a potent inhibitor of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and cell survival. This compound binds to the active site of the IKKβ kinase, which is responsible for phosphorylating IκBα, a protein that inhibits NF-κB. By inhibiting IKKβ, this compound prevents the phosphorylation of IκBα, leading to the inhibition of NF-κB activity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its role in inhibiting NF-κB, this compound has been shown to inhibit the activity of other kinases, including JAK2 and STAT3, which are involved in cell proliferation and survival. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to modulate the activity of various cytokines, including TNF-α and IL-6, which play a role in inflammation.
実験室実験の利点と制限
One of the main advantages of 5-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N,2-dimethylbenzamide is its potency and selectivity as an NF-κB inhibitor. This compound has been shown to be more potent than other NF-κB inhibitors, such as BAY 11-7082 and MG-132. In addition, this compound has been shown to be selective for IKKβ, with little or no activity against other kinases. However, one limitation of this compound is its solubility, which can be a challenge in some experimental settings. This compound is also relatively expensive, which can be a limiting factor for some researchers.
将来の方向性
There are several potential future directions for research on 5-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N,2-dimethylbenzamide. One area of interest is its potential therapeutic applications, particularly in cancer. This compound has been shown to inhibit the growth of various cancer cell lines, and there is interest in developing this compound-based therapies for cancer. Another area of interest is its role in neuroinflammation and neurodegenerative diseases. This compound has been shown to modulate the activity of microglia, immune cells in the brain that play a role in neuroinflammation, and there is interest in investigating its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is interest in developing more potent and selective this compound analogs that can be used in a wider range of experimental settings.
合成法
The synthesis of 5-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N,2-dimethylbenzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,6-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3,4-dihydroquinoline in the presence of a base to form the quinoline amide intermediate. The final step involves the reaction of the quinoline amide with sulfonyl chloride to form this compound.
科学的研究の応用
5-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N,2-dimethylbenzamide has been used in a wide range of scientific research applications, including cancer research, immunology, and neuroscience. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In immunology, this compound has been used to study the role of NF-κB, a transcription factor that plays a critical role in the immune response. In neuroscience, this compound has been used to study the role of microglia, immune cells in the brain that play a role in neuroinflammation.
特性
IUPAC Name |
5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N,2-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-9-10-15(12-16(13)18(21)19-2)24(22,23)20-11-5-7-14-6-3-4-8-17(14)20/h3-4,6,8-10,12H,5,7,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZOPZJBWLKJKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-isopropyl-1H-benzimidazol-1-yl)-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5340720.png)
![3-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5340731.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B5340737.png)
![1-methyl-6-propyl-N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5340745.png)
![8-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5340757.png)

![4-butoxy-N-(2-(2-furyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5340770.png)


![butyl 4-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5340779.png)
![N-(2,4-difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5340783.png)
![2-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5340790.png)
![3-{[2-(4-ethylphenyl)-1H-imidazol-1-yl]methyl}-1-methylpiperidine](/img/structure/B5340803.png)
![N-[4-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5340804.png)